2',3'-Dimethoxybiphenyl-3-carboxylic acid
Description
Historical Context and Evolution of Biphenyl (B1667301) Carboxylic Acid Research
The study of biphenyl and its derivatives has a rich history, initially gaining notoriety through the use of polychlorinated biphenyls (PCBs) as insulating fluids and pesticides. However, the focus of research has long since shifted to the synthesis and application of more functionalized biphenyls. The biphenyl core itself, consisting of two connected phenyl rings, is a foundational structure in a vast number of molecules, including natural products and pharmacologically active compounds.
The development of synthetic methodologies to create biphenyl structures has been a key area of research. Early methods often required harsh conditions, but the advent of modern cross-coupling reactions has revolutionized the field. Techniques such as the Suzuki-Miyaura, Ullmann, and Negishi reactions have provided chemists with versatile and efficient tools for the synthesis of unsymmetrical biaryls. ajgreenchem.comnih.gov These advancements have made a wide array of substituted biphenyl carboxylic acids accessible for study.
Biphenyl-derived carboxylic acids, in particular, have been recognized as important pharmaceuticals. ajgreenchem.com The carboxylic acid group often enhances the hydrophilicity and polarity of a molecule, which can in turn affect its bioavailability. ajgreenchem.com Well-known examples include the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal, which feature a biphenyl carboxylic acid core. ajgreenchem.com Research has also explored the use of biphenyl carboxylic acids as intermediates in the synthesis of more complex molecules, including those with potential anticancer properties. ajgreenchem.com The evolution of this research area highlights a continuous drive towards creating novel biphenyl carboxylic acids with tailored properties for specific applications.
Significance of the Biphenyl Core in Contemporary Chemical Synthesis and Materials Science
The biphenyl scaffold is a crucial building block in modern organic chemistry and materials science due to its unique structural and electronic properties. Its rigid yet conformationally flexible nature, arising from the rotation around the central carbon-carbon single bond, allows for the design of molecules with specific three-dimensional shapes. This has significant implications for drug design, where the shape of a molecule is critical for its interaction with biological targets.
In contemporary chemical synthesis, biphenyl derivatives are key intermediates for a wide range of products, including pharmaceuticals, agricultural chemicals, and the fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com The ability to introduce various functional groups onto the biphenyl rings allows for the fine-tuning of the molecule's properties. For instance, substituted biphenyls are integral to the creation of ligands for catalysis, where they can influence the steric and electronic environment of a metal center.
In materials science, the biphenyl unit is a fundamental component of liquid crystals, which are used in display technologies. ajgreenchem.com The elongated and rigid structure of the biphenyl core is conducive to the formation of the ordered phases that characterize liquid crystals. Furthermore, the biphenyl framework is being explored in the development of advanced materials such as metal-organic frameworks (MOFs), where biphenyl dicarboxylic acids can act as linkers to create porous structures with potential applications in gas storage and catalysis. researchgate.net The versatility of the biphenyl core ensures its continued importance in the development of new technologies and functional molecules.
Overview of Research Trajectories for 2',3'-Dimethoxybiphenyl-3-carboxylic Acid
While extensive research on this compound is not widely published, its chemical structure allows for informed speculation on its potential research trajectories. The compound is a substituted biphenyl carboxylic acid, and as such, its synthesis would likely be approached using modern cross-coupling techniques. A plausible synthetic route would involve a Suzuki-Miyaura coupling between a boronic acid derivative of one phenyl ring and a halide of the other, a common method for generating substituted biphenyls. ajgreenchem.comresearchgate.net
The specific substitution pattern of this compound, with methoxy (B1213986) groups at the 2' and 3' positions and a carboxylic acid at the 3-position, is significant. The presence and location of the methoxy groups can influence the molecule's conformation by affecting the rotational barrier around the biphenyl linkage. This, in turn, can impact its biological activity and material properties. For example, in medicinal chemistry research, the methoxy groups could modulate the compound's interaction with target proteins.
Research on closely related dimethoxybiphenyl carboxylic acid derivatives provides insight into potential applications. For instance, 4,4'-dimethoxybiphenyl-3,3'-dicarboxylic acid has been synthesized for use as an organic linker in metal-organic frameworks (MOFs). researchgate.netnih.gov This suggests that this compound could also be investigated as a building block for novel supramolecular structures. The crystal structure of such compounds is often stabilized by hydrogen bonds involving the carboxylic acid groups and, in some cases, the methoxy groups, leading to the formation of extended networks. nih.govnih.gov
Future research on this compound could focus on several areas:
Synthesis and Characterization: Developing an efficient synthesis and fully characterizing the compound's structural and electronic properties. This would include detailed spectroscopic analysis and potentially X-ray crystallography to understand its solid-state structure.
Medicinal Chemistry: Investigating its potential as a scaffold for new therapeutic agents. The combination of the biphenyl core, methoxy groups, and a carboxylic acid is found in various biologically active molecules.
Materials Science: Exploring its use as a component in the design of new organic materials, such as liquid crystals or as a ligand for the synthesis of novel coordination polymers and MOFs. The specific stereochemistry of the methoxy groups could lead to materials with unique properties.
Given the established importance of substituted biphenyl carboxylic acids, this compound represents a compound with untapped potential for further scientific exploration.
Data Tables
Table 1: Properties of Related Dimethoxybiphenyl Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3',4'-Dimethoxy-biphenyl-3-carboxylic acid | C₁₅H₁₄O₄ | 258.27 | 676348-31-5 |
| 4,4'-Dimethoxybiphenyl-3,3'-dicarboxylic acid | C₁₆H₁₄O₆ | 302.27 | Not Available |
| 3',4'-Dimethoxy-biphenyl-4-carboxylic acid | C₁₅H₁₄O₄ | Not Available | 122294-10-4 |
| 2',3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | Not Available | Not Available | 1261986-94-0 |
Data sourced from researchgate.netnih.govscbt.comepa.govoakwoodchemical.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-4-7-12(14(13)19-2)10-5-3-6-11(9-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISLNKGAFKKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681804 | |
| Record name | 2',3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-70-4 | |
| Record name | 2',3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid and Analogous Biphenyl Carboxylic Acids
Catalytic Cross-Coupling Approaches in Biphenyl (B1667301) Carboxylic Acid Synthesis
The formation of the carbon-carbon bond connecting the two aryl rings in biphenyl systems is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly robust and widely used method.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Construction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids or their esters. researchgate.netgre.ac.uk This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. acs.orgacs.org The general scheme involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. ajgreenchem.com
For the synthesis of biphenyl carboxylic acids, this can be approached in two primary ways: coupling an aryl halide bearing a carboxylic acid group with an arylboronic acid, or coupling an arylboronic acid containing a carboxylic acid with an aryl halide. A study on a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative utilized the coupling of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one with 4-carboxyphenylboronic acid using a palladium catalyst. acs.org Another approach involves the use of a water-soluble fullerene-supported PdCl2 nanocatalyst for the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid, demonstrating a "green" synthetic route. researchgate.net
The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and purity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C). acs.orgajgreenchem.com Bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed. researchgate.netacs.org The solvent system often consists of a mixture of an organic solvent like dimethyl ether (DME) or methanol (B129727) (MeOH) and water. acs.org
Investigation of Ligand Effects and Catalyst Systems in Coupling Reactions
Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to significantly enhance the reactivity of palladium catalysts. acs.orgsemanticscholar.org These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in the oxidative addition of aryl halides. acs.org The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction for specific substrates, including unactivated aryl chlorides and sterically hindered starting materials. acs.org For instance, studies have shown that the use of specific ligands like Pd(P(o-Tol)₃)₂ can control the stereochemical outcome of the coupling, preventing unwanted isomerization. organic-chemistry.org
The development of novel catalyst systems is an active area of research. For example, nickel-based catalysts are being explored as a more cost-effective and environmentally friendly alternative to palladium. nih.gov Additionally, water-soluble catalysts and those supported on materials like fullerenes or polymers are being developed to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.netresearchgate.net The investigation of ligand effects has demonstrated that even subtle changes in the ligand structure, such as the position of substituent groups, can impact catalytic activity. scite.ai
Phase-Transfer Catalysis in Interfacial Suzuki Cross-Coupling for Carboxylic Acids
Phase-transfer catalysis (PTC) offers a powerful strategy for conducting Suzuki-Miyaura cross-coupling reactions in biphasic systems, typically involving an organic solvent and water. bohrium.comresearchgate.net This approach is particularly advantageous for reactions involving water-soluble reagents, such as carboxylic acids or their salts, and water-insoluble organic partners. bohrium.com A phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the water-soluble reactant into the organic phase where the reaction with the palladium catalyst and the organic-soluble reactant occurs. researchgate.netacs.org
Recent mechanistic studies have revealed that phase-transfer catalysts can significantly enhance the reaction rate, in some cases by more than an order of magnitude. nih.gov This rate enhancement is attributed to a shift in the transmetalation pathway. nih.gov In the absence of a PTC, the reaction may proceed through an oxo-palladium intermediate, whereas the presence of a PTC promotes a more efficient boronate-based pathway. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of biphenyl carboxylic acid derivatives, demonstrating improved yields and efficiency. acs.org The use of PTC can also allow for milder reaction conditions and reduced catalyst loadings. nih.gov
Established Organic Synthesis Pathways for Carboxylic Acid Derivatives
Once the biphenyl scaffold is constructed, the carboxylic acid functionality can be introduced or unmasked through a variety of well-established organic reactions. These transformations are crucial for the final steps in the synthesis of compounds like 2',3'-Dimethoxybiphenyl-3-carboxylic acid.
Nucleophilic Acyl Substitution Reactions in Carboxylic Acid Functionalization
Nucleophilic acyl substitution is a fundamental class of reactions for interconverting carboxylic acid derivatives. jove.comvanderbilt.edu This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid or its derivative, leading to the substitution of the leaving group. jove.com The reactivity of carboxylic acid derivatives towards nucleophilic attack follows the general trend: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edu
Carboxylic acids themselves are relatively unreactive towards direct nucleophilic substitution due to the poor leaving group ability of the hydroxyl group (-OH). libretexts.org To overcome this, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride. libretexts.orglibretexts.org This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgorgsyn.org The resulting acyl chloride is highly electrophilic and readily reacts with various nucleophiles. vanderbilt.edu
Alternatively, carboxylic acids can be activated in situ using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org This forms a highly reactive intermediate that can then be attacked by a nucleophile, such as an amine, to form an amide. libretexts.org The direct conversion of a carboxylic acid to an ester (Fischer esterification) is an equilibrium process that is typically catalyzed by a strong acid. libretexts.orgbritannica.com
The Suzuki-Miyaura coupling itself can be adapted for acylation reactions. For instance, acyl chlorides can be coupled with organoboronic acids under anhydrous conditions to synthesize ketones. nih.gov This demonstrates the versatility of palladium-catalyzed cross-coupling in forming not only C-C bonds but also in introducing acyl functionalities.
Ester Hydrolysis Mechanisms for Carboxylic Acid Generation
The hydrolysis of an ester to a carboxylic acid is a common and crucial final step in many synthetic sequences. orgoreview.com This transformation can be catalyzed by either acid or base. mnstate.eduwikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. orgoreview.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. orgoreview.com Subsequent proton transfers and elimination of an alcohol molecule yield the carboxylic acid. orgoreview.com This reaction is reversible, and the equilibrium can be driven towards the products by using an excess of water. orgoreview.comwikipedia.org
Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible process. wikipedia.orgmasterorganicchemistry.com A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling an alkoxide ion as the leaving group. masterorganicchemistry.com The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and an alcohol. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid. masterorganicchemistry.com
Reduction Strategies for Carboxylic Acids and Their Derivatives to Precursors
The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis, providing access to essential precursors like alcohols and aldehydes. Biocatalysis, in particular, has emerged as a powerful tool for these conversions under mild conditions.
Carboxylic acid reductases (CARs) are a class of enzymes that catalyze the selective one-step reduction of carboxylic acids to their corresponding aldehydes. rsc.org This process is dependent on ATP and NADPH cofactors. rsc.org Further reduction to the primary alcohol can be achieved in whole-cell systems or by using a coupled enzyme system. rsc.org
Research has demonstrated that recombinant E. coli cells expressing a CAR can serve as efficient multi-step hydrogenation catalysts. rsc.org They can convert a variety of α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols with high conversion rates, some exceeding 99%. rsc.org This is facilitated by the broad substrate tolerance of both the heterologous CAR and the endogenous alcohol dehydrogenases (ADH) within the E. coli host. rsc.org
For syntheses where the allylic alcohol is the desired product, an in vitro one-pot, two-enzyme system offers a viable alternative. rsc.org This system typically pairs a CAR with a glucose dehydrogenase (GDH) for NADP(H) recycling. rsc.org The GDH also exhibits promiscuous reductase activity towards a range of unsaturated aldehydes, enabling the conversion of the parent carboxylates into allylic alcohols, with conversions reported to be up to >99%. rsc.org
The applicability of these biocatalytic systems has been demonstrated on a preparative scale, highlighting their potential for industrial chemical production from renewable biomass-derived carboxylates. rsc.org
Table 1: Examples of Biocatalytic Reduction of Carboxylic Acids
Decarboxylation Reactions in the Context of Biphenyl Carboxylic Acid Synthesis
Decarboxylation, the removal of a carboxyl group, is a strategic reaction in organic synthesis. quirkyscience.com It is often employed after the carboxyl group has fulfilled its role as a directing group, influencing the regioselectivity of other synthetic steps. quirkyscience.com The process typically involves heating in the presence of a catalyst to release carbon dioxide. quirkyscience.com
In aromatic systems, substituent groups dictate the position of subsequent electrophilic substitutions. quirkyscience.com A carboxyl group is a meta-director. quirkyscience.com This property can be exploited in synthesis. For example, if a desired substitution pattern is difficult to achieve directly, one might introduce a carboxyl group to direct a new substituent to the meta position, and then subsequently remove the carboxyl group via decarboxylation. quirkyscience.com
The stability of the intermediate formed upon CO2 loss is crucial for the reaction to proceed. organicchemistrytutor.com For aromatic carboxylic acids, base-catalyzed decarboxylation can occur if the resulting carbanion is stabilized by appropriate functional groups on the ring. acs.org Transition-metal catalysts based on copper, silver, palladium, or rhodium are also commonly used for the decarboxylation of aromatic acids. acs.org
It is also noteworthy that under certain conditions, such as hydrothermal synthesis in high-temperature water, decarboxylation can be an undesirable side reaction for aromatic carboxylic acids. researchgate.net However, recent research has focused on developing multifunctional catalysts that can perform selective decarboxylation under controlled conditions. For instance, a bimetallic iron-ruthenium nanoparticle catalyst has been developed for the decarboxylation of hydroxy- and aminobenzoic acid derivatives, providing a versatile pathway to substituted phenols and anilines. acs.org
Table 2: Conditions and Catalysts for Decarboxylation of Aromatic Acids
Retrosynthetic Analysis and Advanced Precursor Design for this compound
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available or easily synthesized precursors. nsf.govyoutube.com For a complex molecule like this compound, this process illuminates the most logical bond disconnections and guides the design of an efficient synthetic route.
The most apparent disconnection in the target molecule is the carbon-carbon bond connecting the two phenyl rings. This immediately suggests a cross-coupling strategy as the final key step in the synthesis. This leads to two primary retrosynthetic pathways:
Retrosynthetic Pathway A: Suzuki-Miyaura Coupling
This pathway is one of the most common and versatile methods for constructing biphenyl systems. ajgreenchem.comresearchgate.net The disconnection leads to two key precursors: an aryl halide (or triflate) and an arylboronic acid (or ester).
Precursor 1: 3-Halobenzoic acid or its ester derivative (e.g., 3-bromobenzoic acid).
Precursor 2: 2,3-Dimethoxyphenylboronic acid.
The synthesis would involve the palladium-catalyzed coupling of these two fragments. ajgreenchem.com A variety of palladium catalysts, bases, and solvent systems have been developed for Suzuki-Miyaura reactions, allowing for optimization to achieve high yields. ajgreenchem.comresearchgate.netacs.org
Retrosynthetic Pathway B: Meyers-Type Synthesis
This approach involves the coupling of a Grignard reagent with an oxazoline-activated aromatic ring, followed by hydrolysis. orgsyn.orggoogle.com
Precursor 1: A Grignard reagent derived from a 3-halobenzene, such as 3-bromophenylmagnesium bromide. The carboxylic acid functionality would need to be introduced later, for example, by carboxylation of the Grignard reagent of the final biphenyl.
Precursor 2: 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline. This precursor is synthesized from 2,3-dimethoxybenzoic acid. orgsyn.org
The coupling of these precursors yields a biphenyloxazoline intermediate, which is then hydrolyzed under acidic conditions to furnish the desired biphenyl carboxylic acid. orgsyn.orggoogle.com
Advanced Precursor Design:
This systematic deconstruction allows chemists to identify robust and flexible routes to the target molecule, leveraging a wide array of established chemical transformations.
Advanced Spectroscopic and Structural Characterization of 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis and Chemical Shift Interpretation
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H-NMR spectrum of 2',3'-Dimethoxybiphenyl-3-carboxylic acid, the signals would appear in distinct regions corresponding to the different types of protons.
The spectrum would be characterized by:
Aromatic Protons: A complex series of signals in the aromatic region, typically between δ 6.8 and 8.2 ppm. The protons on the carboxylic acid-bearing ring are expected to be deshielded due to the electron-withdrawing nature of the carboxyl group, thus appearing at a higher chemical shift compared to the protons on the dimethoxy-substituted ring. The coupling patterns (doublets, triplets, and multiplets) would reveal the substitution pattern on each ring.
Methoxy (B1213986) Protons: Two sharp singlets are anticipated for the two methoxy groups (-OCH₃). These would likely appear in the range of δ 3.7 to 4.0 ppm. rsc.org Their distinct chemical shifts would be due to their different positions (2' and 3') on the phenyl ring.
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group would be observed at a significantly downfield chemical shift, typically above δ 10-12 ppm. rsc.org This signal's broadness is a result of hydrogen bonding and its position can be concentration-dependent. libretexts.org
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (Carboxyl-Ring) | 7.5 - 8.2 | Multiplets |
| Aromatic (Dimethoxy-Ring) | 6.8 - 7.4 | Multiplets |
| Methoxy (-OCH₃) | 3.7 - 4.0 | Two Singlets |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. For this compound, the spectrum would show distinct signals for each of the 15 carbon atoms.
Key features of the predicted ¹³C-NMR spectrum include:
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing far downfield in the spectrum, typically in the range of δ 165-185 ppm. libretexts.org
Aromatic Carbons: The twelve aromatic carbons would produce a series of signals between δ 110 and 160 ppm. Carbons bonded to the electron-donating methoxy groups will be shielded and appear at higher field (lower ppm), while carbons attached to or near the carboxyl group will be deshielded. rsc.org The quaternary carbons (those without attached protons) usually show weaker signals.
Methoxy Carbons: The two methoxy group carbons would give rise to sharp signals in the upfield region of the spectrum, generally between δ 55 and 65 ppm. rsc.org
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 165 - 185 |
| Aromatic (C-O) | 145 - 160 |
| Aromatic (C-C, C-H) | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 65 |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Studies
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic rings.
The key vibrational modes observed are:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. rsc.org
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected between 1700 and 1730 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com Conjugation with the biphenyl (B1667301) system can slightly lower this frequency.
C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the methoxy groups will result in strong bands in the 1200-1300 cm⁻¹ region. spectroscopyonline.com
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |
| Aromatic/Methoxy | C-O Stretch | 1200 - 1300 | Strong |
| Aromatic | C-H Stretch | > 3000 | Weak to Medium |
| Methoxy | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis. The nominal molecular weight of this compound is 258.27 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z = 258.
Fragmentation Patterns: Aromatic carboxylic acids exhibit characteristic fragmentation pathways. Common losses include:
Loss of a hydroxyl radical (-OH): Resulting in a significant peak at m/z = 241 ([M-17]⁺). youtube.com
Loss of a carboxyl group (-COOH): Leading to a peak at m/z = 213 ([M-45]⁺). youtube.com
Loss of a methoxy group (-OCH₃): A peak at m/z = 227 ([M-31]⁺) from the loss of one of the methoxy groups is also plausible.
Further fragmentation of the biphenyl core would lead to a complex pattern of smaller ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 258 | [M]⁺ (Molecular Ion) |
| 241 | [M - OH]⁺ |
| 227 | [M - OCH₃]⁺ |
| 213 | [M - COOH]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies of Biphenyl Carboxylic Acid Frameworks
While a specific crystal structure for this compound may not be publicly available, studies on similar biphenyl carboxylic acid frameworks reveal key structural characteristics. researchgate.netnih.gov
Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. spectroscopyonline.com This interaction is a dominant feature in the crystal packing.
Based on a comprehensive review of available scientific literature, detailed experimental data regarding the advanced spectroscopic and structural characterization of This compound is not present in publicly accessible research. Specifically, there are no published crystallographic studies for this compound.
As a result, the information required to populate the following sections and subsections of the requested article is not available:
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies
The generation of scientifically accurate content, including data tables and detailed research findings for these specific topics, is contingent on experimental data from single-crystal X-ray diffraction and subsequent computational analyses. Without such foundational data for this compound, it is not possible to fulfill the request as outlined.
Theoretical and Computational Investigations of 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rsisinternational.org It offers a balance of accuracy and computational cost, making it a standard tool for chemists to predict molecular geometries, energies, and spectroscopic properties. nrel.govresearchgate.net
Electronic Structure and Energetic Landscape of Biphenyl (B1667301) Carboxylic Acids
The electronic properties of biphenyl carboxylic acids are significantly influenced by the substituents on the aromatic rings. DFT calculations are routinely used to explore these effects. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular reactivity and stability. nih.gov
For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level determined the HOMO and LUMO energies to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov In this molecule, the LUMO's electron density is primarily located on the benzoic acid portion. nih.gov Studies on other substituted biphenyls show that electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) significantly alter the electronic properties, including ionization potential, electron affinity, and electrophilicity. rsisinternational.orgichem.md The presence of methoxy (B1213986) groups, as in 2',3'-dimethoxybiphenyl-3-carboxylic acid, would be expected to increase the HOMO energy and affect the charge distribution across the biphenyl system. The dihedral angle between the two phenyl rings is a key feature of the energetic landscape, with steric hindrance from ortho-substituents favoring a twisted conformation over a planar one. acs.org
Table 1: Calculated Electronic Properties for an Analogous Biphenyl Carboxylic Acid Derivative
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.0814 eV | nih.gov |
| LUMO Energy | -1.7466 eV | nih.gov |
| Energy Gap (ΔE) | 4.3347 eV | nih.gov |
| Ionization Energy (I) | 6.0814 eV | nih.gov |
| Electron Affinity (A) | 1.7466 eV | nih.gov |
| Electrophilicity Index (ω) | 3.534 eV | nih.gov |
Data from DFT calculations on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
Vibrational Frequency Prediction and Assignment through DFT
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.net These theoretical spectra, when compared with experimental data, provide detailed structural confirmation. nih.gov
In studies of biphenyl-4-carboxylic acid (BCA), DFT calculations using the B3LYP functional with the 6-311++G(d, p) basis set have been performed to analyze its vibrational spectrum. researchgate.nettandfonline.com Key vibrational modes for a molecule like this compound can be predicted based on such studies:
O-H Stretching: The hydroxyl group of the carboxylic acid typically shows a broad stretching band. For BCA, this was observed experimentally and predicted theoretically around 3198 cm⁻¹. tandfonline.com
C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band.
C-O-C Stretching: The methoxy groups would exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. tandfonline.com
Inter-ring C-C Stretching: The stretching of the bond connecting the two phenyl rings is a key mode sensitive to the molecule's conformation. acs.org
Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and basis set limitations. nih.gov The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. nih.gov
Table 2: Representative Vibrational Frequencies for Functional Groups in Biphenyl Carboxylic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (dimer) | 3200 - 2500 (broad) | tandfonline.com |
| Carboxylic Acid | C=O Stretch | 1725 - 1680 | ajgreenchem.com |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | tandfonline.com |
| Biphenyl | Inter-ring C-C Stretch | ~1285 | acs.org |
Ranges are based on experimental and computational data for analogous compounds.
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation barrier and thus the reaction rate.
Computational studies on the functionalization of biphenyls have provided significant mechanistic insights. For instance, in the palladium-catalyzed meta-C-H activation of biphenylnitriles, DFT calculations revealed that a heterodimeric Pd-Ag transition state is energetically favored, explaining the observed reaction selectivity. escholarship.orgresearchgate.net These models can evaluate different proposed pathways, such as the concerted metalation-deprotonation (CMD) process, and identify the key roles of ligands and additives. escholarship.org Similarly, computational modeling has been applied to understand solid-state reactions of biphenyl derivatives, analyzing the steric and energetic changes that occur within a crystal lattice during the reaction. ucla.edu For this compound, DFT could be used to model reactions such as esterification, amide formation, or electrophilic substitution, predicting the most likely pathways and the structures of the associated transition states. acs.orgyoutube.com
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association
While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal). researchgate.net
For biphenyl derivatives, a key dynamic feature is the rotation around the central C-C bond, which defines the torsional or dihedral angle between the phenyl rings. aip.org MD simulations can explore the conformational landscape, revealing the most stable conformations and the energy barriers between them. nih.gov A study on chlorinated biphenyls used MD simulations to refine conformational searches and understand how substitution patterns affect conformational mobility. nih.gov In the case of this compound, the bulky methoxy groups at the 2' and 3' positions would significantly influence the preferred dihedral angles and the rotational barrier. nwpu.edu.cn
MD simulations are also used to study intermolecular association. By simulating multiple molecules, one can observe how they interact and self-assemble. For biphenyl carboxylic acids, a primary mode of association is the formation of hydrogen-bonded dimers between the carboxylic acid groups. nih.gov MD simulations can model the stability of these dimers and other aggregates in different solvents, providing a molecular-level picture of solution behavior and crystal packing forces. beilstein-journals.orgnih.gov
Theoretical Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Theoretical and computational methods are central to modern drug discovery and materials science for establishing structure-activity relationships (SAR). nih.gov Quantitative Structure-Activity Relationship (QSAR) models seek to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools. bohrium.com These methods build a statistical model by aligning a set of molecules and calculating their steric, electrostatic, and hydrophobic fields. researchgate.netnih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of new, more potent analogues. researchgate.netbohrium.com Numerous studies have successfully applied 3D-QSAR to series of biphenyl derivatives to design inhibitors for targets like VEGFR-2 and MMPs. researchgate.netnih.gov
For a molecule like this compound, molecular docking simulations could be used to predict its binding mode within a biological target, such as an enzyme active site. nih.gov These simulations place the ligand (the small molecule) into the binding site of the receptor (the protein) and calculate a score to estimate the binding affinity. researchgate.net The results provide hypotheses about key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding. This information, combined with QSAR models, forms the basis of rational molecular design, allowing for the targeted synthesis of new compounds with improved properties. nih.govtandfonline.comumassmed.edu
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |
| Biphenyl-4-carboxylic acid |
| 2-aminobiphenyl |
| Biphenylnitriles |
| Chlorinated biphenyls |
| Anacetrapib |
| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid |
| 3,3′,5,5′-biphenyltetracarboxylic acid |
Supramolecular Assemblies and Intermolecular Interactions of 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid
Hydrogen Bonding Networks in Carboxylic Acid Supramolecular Structures
The carboxylic acid group is a powerful and reliable functional group for directing the formation of predictable supramolecular structures through hydrogen bonding. In the case of 2',3'-Dimethoxybiphenyl-3-carboxylic acid, the most anticipated hydrogen bonding motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid moieties. This is a common and highly stable arrangement for carboxylic acids in the solid state. arizona.eduuni.lu
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Common Motif |
| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric R²₂(8) dimer |
| Weak Hydrogen Bond | Aromatic C-H | Carboxyl C=O | Chain or sheet formation |
| Weak Hydrogen Bond | Aromatic C-H | Methoxy (B1213986) O | Stabilization of packing |
| Intramolecular H-Bond | Carboxyl O-H | 2'-Methoxy O | Dependent on conformation |
Aromatic Interactions: π-π Stacking and C-H···π Contacts in Biphenyl (B1667301) Architectures
The biphenyl core of this compound provides a platform for various aromatic interactions, which are crucial in defining the three-dimensional architecture of the crystal. These interactions include π-π stacking and C-H···π contacts. pharmaffiliates.com
The degree of π-π stacking is heavily dependent on the dihedral angle between the two phenyl rings. In substituted biphenyls, this angle is a balance between the electronic effects favoring planarity (for maximum conjugation) and steric hindrance between substituents at the ortho positions. mdpi.com For this compound, the methoxy group at the 2'-position would likely induce a significant twist between the rings, potentially leading to offset or tilted π-π stacking arrangements rather than a face-to-face overlap. mdpi.com
Self-Assembly Processes of Carboxylic Acid Derivatives in Ordered Structures
The predictable nature of the interactions involving the carboxylic acid group makes it a key component in the directed self-assembly of molecules into highly ordered crystalline structures, a field known as crystal engineering. ias.ac.inresearchgate.net
Crystal engineering relies on the use of robust and directional intermolecular interactions, or "supramolecular synthons," to guide the formation of desired crystal structures. The carboxylic acid dimer is one of the most reliable synthons in this context. japtronline.com For this compound, this primary synthon would be the main driver of assembly, likely leading to one-dimensional chains or tapes of hydrogen-bonded dimers. These primary structures would then pack together, guided by the weaker π-π and C-H···π interactions, to form the final three-dimensional crystal. nih.gov The specific substitution pattern, including the placement of the methoxy groups, would fine-tune this packing arrangement.
The carboxylic acid moiety is fundamental to the self-organization of this molecule. Its ability to act as both a strong hydrogen bond donor and acceptor ensures the formation of robust, directional intermolecular links. This strong interaction often dictates the primary organization of the molecules, with other, weaker forces then directing the packing of these initial assemblies. The acidity of the carboxylic acid also means that its state of protonation can be influenced by the chemical environment, offering a potential mechanism for controlling the self-assembly process.
Influence of Steric and Electronic Factors on Supramolecular Organization
The supramolecular organization of this compound is a direct consequence of the balance between steric and electronic factors arising from its specific substitution pattern.
Steric Effects : The methoxy group at the 2'-position (an ortho position relative to the biphenyl linkage) creates significant steric hindrance. This forces the two phenyl rings to twist out of planarity, resulting in a non-zero dihedral angle. This twist is a critical structural parameter, as it influences how the molecules can pack and whether effective π-π stacking can occur. Increased steric bulk can lead to more open or less dense crystal packing.
Electronic Effects : The methoxy groups are electron-donating, which can influence the charge distribution across the aromatic rings and affect the nature of the π-π and C-H···π interactions. The oxygen atoms of the methoxy groups also act as hydrogen bond acceptors, potentially competing with the carbonyl oxygen of the carboxylic acid and leading to more complex hydrogen-bonding networks. ias.ac.in The electronic properties of substituents can modulate the strength and geometry of these non-covalent interactions.
Table 2: Summary of Influential Factors on Supramolecular Structure
| Factor | Influence | Expected Outcome for this compound |
| Steric Hindrance | Affects dihedral angle between phenyl rings. | A significant twist, limiting face-to-face π-π stacking. |
| Electron-Donating Groups | Modifies π-system electron density. | Influences the strength and geometry of aromatic interactions. |
| Hydrogen Bond Donors/Acceptors | Directs primary molecular assembly. | Formation of carboxylic acid dimers is likely, possibly with additional C-H···O interactions. |
Coordination Chemistry and Ligand Applications of 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid
Metal-Organic Frameworks (MOFs) as Porous Materials from Biphenyl (B1667301) Carboxylic Acid Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. The properties of MOFs, including their pore size, shape, and surface area, are highly dependent on the geometry and functionality of the organic linker. Biphenyl carboxylic acids are excellent candidates for MOF synthesis due to their linear and rigid nature, which can lead to the formation of robust and porous frameworks.
While direct studies on 2',3'-Dimethoxybiphenyl-3-carboxylic acid as a linker are not extensively documented, research on analogous dimethoxybiphenyl dicarboxylic acids provides significant insights. For instance, 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid has been successfully employed in the synthesis of novel MOFs with various metal ions such as Mn(II), Ni(II), Cu(II), and Cd(II) rsc.org. These studies demonstrate that the presence of methoxy (B1213986) groups can influence the resulting framework topology and properties. For example, a Cu(II) MOF constructed with this linker exhibited a 4-fold interpenetrated 3D framework with selective gas adsorption properties rsc.org.
Similarly, 4,4'-dimethoxybiphenyl-3,3'-dicarboxylic acid has been synthesized and characterized for its potential use as an organic linker in MOFs researchgate.netnih.gov. The methoxy groups can act as additional coordination sites or influence the electronic properties of the ligand, thereby affecting the metal-ligand interactions and the final architecture of the MOF. The positioning of the methoxy groups in this compound suggests the potential for intramolecular hydrogen bonding, which could influence the ligand's conformation and its coordination behavior.
The table below summarizes the structural features of MOFs constructed from a related dimethoxybiphenyl dicarboxylic acid linker.
| Metal Ion | MOF Formula | Framework Topology | Key Features | Reference |
| Mn(II) | [MnL(DMF)]n | 3D sra | 3D framework | rsc.org |
| Ni(II) | [NiL(H2O)2(DMF)]n | 2D sql | 2D network | rsc.org |
| Cu(II) | [Cu2L2(H2O)2]·6H2O·2DMF | 3D lvt (4-fold interpenetrated) | Selective gas adsorption | rsc.org |
| Cd(II) | Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMF | 3D/3D hetero-interpenetrated | Unique acentric framework | rsc.org |
| (L = 2,2'-dimethoxy-4,4'-biphenyldicarboxylate) |
Design and Synthesis of Coordination Polymers utilizing Biphenyl Carboxylic Acid Units
Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. The design and synthesis of these materials are guided by the principles of crystal engineering, where the choice of ligand and metal ion dictates the final structure and properties. Biphenyl carboxylic acid units are valuable building blocks for coordination polymers due to their structural versatility. nih.gov
The synthesis of coordination polymers often involves hydrothermal or solvothermal methods, where the reactants are heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and the presence of auxiliary ligands, can significantly influence the outcome of the synthesis. For example, studies on dihydroxy-functionalized biphenyl dicarboxylic acids have shown that a wide range of structures, from 1D chains to 3D frameworks, can be obtained by varying the metal ion and crystallization mediators like bipyridine or phenanthroline nih.gov.
In the context of this compound, the single carboxylic acid group suggests it would act as a monodentate or bridging ligand, potentially forming lower-dimensional structures like dimers or 1D chains. However, the methoxy groups could participate in weaker coordination interactions or influence the packing of the polymer chains through intermolecular forces. The synthesis of its dimethyl ester, dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylate, as an intermediate for coordination polymer linkers has been reported, indicating the interest in this class of compounds for materials synthesis nih.gov.
Chelation Studies with Metal Ions and Complex Formation
The interaction of ligands with metal ions to form coordination complexes is a fundamental aspect of coordination chemistry. Carboxylic acids are versatile ligands that can coordinate to metal ions in various modes. While specific chelation studies on this compound are limited, the behavior of other aromatic carboxylic acids provides a basis for understanding its potential interactions with metal ions researchgate.net.
The deprotonated carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand wikipedia.org. The presence of methoxy groups at the 2' and 3' positions could influence the electronic density of the biphenyl system and, consequently, the acidity of the carboxylic acid and the strength of the metal-carboxylate bond. Furthermore, the oxygen atoms of the methoxy groups could potentially engage in weak coordination to the metal center, leading to more complex coordination geometries.
Complexes of 3,4-dimethoxybenzoic acid with Co(II), Cu(II), La(III), and Nd(III) have been synthesized and characterized, revealing that the carboxylate group can adopt monodentate, bidentate bridging, or chelating coordination modes researchgate.net. This suggests that this compound would also form stable complexes with a variety of transition metal and lanthanide ions.
The coordination of a carboxylate group to a metal ion is a dynamic process involving the displacement of solvent molecules from the metal's coordination sphere by the carboxylate oxygen atoms. The mechanism of chelation can be influenced by several factors, including the nature of the metal ion, the solvent, and the structure of the ligand.
The carboxylate group can coordinate to a metal ion in several ways wikipedia.orgresearchgate.net:
Monodentate: One oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging two metal ions.
The preferred coordination mode is influenced by the steric and electronic properties of the ligand. In the case of this compound, the bulky biphenyl group and the methoxy substituents may create steric hindrance that favors certain coordination modes over others. For instance, significant steric crowding around the carboxylate group might disfavor the formation of a bidentate chelate. The flexibility of the biphenyl C-C bond allows for rotation, which can help accommodate the geometric preferences of the metal ion nih.gov.
The stability of a metal-ligand complex is described by thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) of formation. The formation of metal-carboxylate complexes is typically driven by a favorable enthalpy change, resulting from the formation of strong metal-oxygen bonds, and can be either favored or disfavored by the entropy change, depending on the release of solvent molecules upon complexation zenodo.orgmdpi.com. While specific thermodynamic data for this compound are not available, studies on other carboxylate systems show that complex formation is generally a spontaneous process zenodo.org.
The kinetics of metal-ligand complexation describe the rates of the forward (formation) and reverse (dissociation) reactions. These rates determine whether a complex is labile (undergoes rapid ligand exchange) or inert (undergoes slow ligand exchange) . The kinetics are influenced by the nature of the metal ion and the ligand. For instance, the rate of water exchange from the inner coordination sphere of an aqua-ion is a key factor in determining the rate of complex formation. The structural features of this compound, such as its size and the presence of methoxy groups, could influence the rate of its coordination to a metal ion.
Advanced Ligand Design for Selective Metal Coordination
The design of ligands that can selectively bind to specific metal ions is a major goal in coordination chemistry, with applications in areas such as metal separation, sensing, and catalysis. The principles of ligand design involve tailoring the electronic and steric properties of the ligand to match the coordination preferences of the target metal ion semanticscholar.org.
Functional groups on a ligand can be used to tune its selectivity. In this compound, the methoxy groups can play a crucial role in conferring selectivity. The oxygen atoms of the methoxy groups can act as weak donors, potentially participating in the coordination to the metal ion. This could lead to the formation of a more stable complex with certain metal ions that have a preference for such O-donor environments.
Moreover, the position of the substituents on the biphenyl scaffold is critical. The ortho- and meta-positions of the methoxy and carboxylic acid groups create a specific spatial arrangement of donor atoms. This pre-organization can lead to a "lock-and-key" type of interaction with a metal ion of a particular size and preferred coordination geometry. By systematically modifying the biphenyl backbone with different functional groups, it is possible to create a family of ligands with varying selectivities for different metal ions. This approach is central to the development of functional MOFs and other coordination materials with tailored properties semanticscholar.orgnih.gov.
Advanced Materials Science Applications of 2 ,3 Dimethoxybiphenyl 3 Carboxylic Acid
Development of Organic Electronic and Optoelectronic Materials
The field of organic electronics leverages the diverse properties of carbon-based molecules and polymers to create devices such as sensors, transistors, and light-emitting diodes. epa.gov Biphenyl (B1667301) derivatives are frequently employed as core building blocks in these materials due to their rigid structure, which can facilitate charge transport and enhance thermal stability.
While direct studies on the application of 2',3'-Dimethoxybiphenyl-3-carboxylic acid in Organic Light-Emitting Diodes (OLEDs) are not prominently documented, the structural motifs of the molecule suggest potential utility. Biphenyl derivatives are known to serve as important intermediates for producing fluorescent layers in OLEDs. acs.org The biphenyl core provides a robust, thermally stable framework, which is a critical requirement for the longevity and performance of OLED devices. The methoxy (B1213986) groups, being electron-donating, can influence the HOMO-LUMO energy levels of the material, which is a key parameter in tuning the emission color and improving charge injection and transport properties.
The carboxylic acid group offers a versatile handle for further functionalization. It can be converted into an ester or amide, allowing for the attachment of other functional moieties or for incorporation into a larger polymeric structure. This adaptability is crucial for designing host or emissive materials with specific electronic properties required for efficient OLED operation.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
Compounds with biphenyl stators and rotating units are prime candidates for exhibiting AIE. The phenyl-phenyl bond in the biphenyl core can act as a rotational axis. In dilute solutions, the free rotation of the phenyl rings can lead to non-radiative de-excitation. However, in an aggregated state or in a solid film, this rotation is sterically hindered, which can "lock" the molecule in a conformation that favors fluorescence. nih.gov
Research on other methoxy-substituted aromatic compounds has demonstrated the potential for AIE. For instance, 4-hydroxy-3-methoxybenzaldehyde azine and its corresponding polyazine exhibit AIE, where intermolecular interactions in the aggregated state rigidify the molecular conformation and lead to enhanced fluorescence. nih.govresearchgate.net The crystal structure analysis of similar molecules reveals that intermolecular forces like hydrogen bonding and π-π stacking can restrict the intramolecular rotations of phenyl rings, leading to the AIE phenomenon. nih.gov Given that this compound possesses a rotatable biphenyl core and methoxy groups that can influence intermolecular packing, it is a promising candidate for AIE activity. The carboxylic acid group could further promote aggregation through hydrogen bonding, potentially enhancing the AIE effect.
| Compound Type | Observed Phenomenon | Underlying Mechanism | Reference |
| 4-hydroxy-3-methoxybenzaldehyde azine | Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Rotations (RIR) via J-aggregation and hydrogen bonding. | nih.govresearchgate.net |
| 1-benzoyl and 1-benzyl pyrene (B120774) derivatives | Aggregation-Induced Emission (AIE) | Structural rigidification in the aggregated state. | rsc.org |
| Diphenylbenzofulvene derivatives | Aggregation-Induced Emission (AIE) | Formation of highly emissive aggregates. | nih.gov |
| 4-alkyl-4′-cyanobiphenyl derivatives | Aggregation-Induced Emission (AIE) | Intermolecular hydrogen bonding restricting molecular motion. | rsc.org |
Polymer Science: Biphenyl Carboxylic Acids as Building Blocks for Novel Polymers
The rigidity and thermal stability of the biphenyl unit make it a valuable component in high-performance polymers. Biphenyl carboxylic acids, in particular, serve as key monomers for the synthesis of various engineering plastics.
Biphenyl dicarboxylic acids are commonly used to synthesize polyesters and polyamides through polycondensation reactions. researchgate.netrsc.orgrsc.org These reactions typically involve the condensation of a dicarboxylic acid (or its derivative, like a diacyl chloride) with a diol for polyesters, or a diamine for polyamides. utwente.nl
The general scheme for the synthesis of a polyester (B1180765) from a biphenyl dicarboxylic acid and a diol is as follows:
n HOOC-Biphenyl-COOH + n HO-R-OH → [-OC-Biphenyl-CO-O-R-O-]n + 2n-1 H₂O
Similarly, the synthesis of a polyamide with a diamine proceeds as:
n HOOC-Biphenyl-COOH + n H₂N-R-NH₂ → [-OC-Biphenyl-CO-NH-R-NH-]n + 2n-1 H₂O
The resulting aromatic polyesters and polyamides often exhibit desirable properties such as high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength, stemming from the rigid biphenyl units in the polymer backbone. researchgate.netmdpi.com For instance, polyesters derived from divanillic acid, a biphenyl derivative, show high thermal degradation temperatures (around 380 °C) and tunable mechanical properties. researchgate.net Similarly, wholly aromatic copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid are amorphous with high glass transition temperatures (up to 190 °C) and thermal stability above 450 °C. mdpi.com
This compound, being a monofunctional carboxylic acid, could be used as a chain-terminating agent to control the molecular weight of polyesters and polyamides or could be modified to a difunctional monomer for incorporation into the main polymer chain.
| Polymer Type | Monomers | Key Properties | Reference |
| Biphenyl Polyesters | Divanillic acid and alkane diols | High thermal stability (Td > 380 °C), amorphous, tunable Tg and mechanical properties. | researchgate.net |
| Aromatic Polyamides | 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene and various diamines | High yields, moderate to high inherent viscosities, good solubility in organic solvents. | researchgate.net |
| Semi-aromatic Polyamide (PA6F) | 2,5-furandicarboxylic acid (FDCA) and hexamethylenediamine (B150038) (HMDA) | High glass transition temperature (130 °C) and elastic modulus (3.5 GPa). | rsc.org |
| Wholly Aromatic Copolyesters | 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid | Amorphous, high Tg (up to 190 °C), high thermal stability (Td > 450 °C). | mdpi.com |
One approach involves modifying the surface of nanofillers, such as clays (B1170129) or carbon nanotubes, with biphenyl-containing compounds to improve their compatibility with the polymer matrix. Another method is to use a biphenyl-containing monomer during the in situ polymerization process to form the nanocomposite. For example, a nanocomposite of molybdenum disulfide (MoS₂) and a polymer derived from pyrrole (B145914) and biphenyldisulfonic acid has been prepared. nih.gov In this system, the biphenyldisulfonic acid acts as a linker, and the resulting nanocomposite demonstrates a high specific surface area and capacitance, making it suitable for energy storage applications. nih.gov
The carboxylic acid group of this compound could be used to functionalize the surface of inorganic nanoparticles, thereby improving their dispersion in a polymer matrix and enhancing the mechanical and thermal properties of the resulting nanocomposite.
Exploration in Magnetic Materials Design
In the realm of magnetic materials, carboxylic acids have been employed as surface coatings for magnetic nanoparticles. These coatings can prevent agglomeration, improve stability in various media, and provide functional groups for further conjugation. A patent describes the use of dicarboxylic acids, including diphenic acid (a biphenyl dicarboxylic acid), for coating magnetic particles to achieve low magnetic remanence and fast magnetic separation times. google.com
While there is no specific research on the use of this compound in magnetic materials design, its structure suggests potential applicability. The carboxylic acid group could anchor the molecule to the surface of magnetic nanoparticles, such as iron oxide (Fe₃O₄). The biphenyl unit would then form a shell around the magnetic core. The methoxy groups could influence the surface properties and interactions of the coated nanoparticles. Such functionalized magnetic nanoparticles could find use in biomedical applications like drug delivery and magnetic resonance imaging (MRI), or in catalysis where the magnetic core allows for easy separation and recycling of the catalyst. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of Biphenyl Carboxylic Acids
Atom Economy and Energy Efficiency in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orggoogle.com A higher atom economy signifies a more sustainable process with less waste generation. acs.org Traditional multi-step syntheses or reactions that use stoichiometric reagents with poor atom economy, like the Wittig reaction, are inherently wasteful. dntb.gov.ua
In the context of biphenyl (B1667301) synthesis, modern cross-coupling reactions offer significant advantages over older methods. The Suzuki-Miyaura reaction, for instance, is favored for its relatively high atom economy compared to alternatives like the Stille (using toxic organotin reagents) or Hiyama couplings. mdpi.comnih.govorganic-chemistry.org
For the proposed synthesis of 2',3'-Dimethoxybiphenyl-3-carboxylic acid, the theoretical atom economy can be calculated. By maximizing the incorporation of atoms from the starting materials into the product, waste is minimized at the source. nist.gov
Table 1: Comparison of Theoretical Atom Economy for Biphenyl Synthesis Methods
| Coupling Reaction | Typical Reagents | Key Byproducts | Theoretical Atom Economy (Approx.) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Halide Salt, Boric Acid derivatives | High (~70-85%) |
| Stille | Aryl Halide + Organostannane | Halide Salt, Tin Byproducts | Moderate (~50-70%) |
| Hiyama | Aryl Halide + Organosilane | Halide Salt, Siloxane Byproducts | Moderate-High (~60-80%) |
| Negishi | Aryl Halide + Organozinc | Halide Salt, Zinc Byproducts | Moderate (~50-70%) |
Note: Atom economy is calculated based on a generalized reaction and can vary based on specific substrates, bases, and ligands used.
Energy efficiency is another critical factor. rsc.org Synthetic protocols should be designed to operate at ambient temperature and pressure whenever possible. rsc.org The development of highly active catalysts that facilitate reactions under milder conditions can significantly reduce the energy footprint of the synthesis of biphenyl carboxylic acids. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. acs.org
Utilization of Environmentally Benign Solvents and Catalytic Systems
The choice of solvents and catalysts profoundly impacts the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more sustainable alternatives. researchgate.net For the synthesis of biphenyl carboxylic acids, this involves moving away from hazardous solvents like benzene (B151609) or chlorinated hydrocarbons.
Water is an ideal green solvent, and advancements in catalysis have enabled Suzuki-Miyaura couplings to be performed effectively in aqueous media, often at room temperature. nih.gov This not only reduces toxicity but also simplifies product separation. nih.gov Other environmentally benign options include bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and 2-Methyltetrahydrofuran (2-MeTHF) , which are considered safer and more sustainable replacements for polar aprotic solvents like DMF and NMP. dntb.gov.uasigmaaldrich.comnih.govnih.gov
Table 2: Properties of Selected Green Solvents
| Solvent | Source | Boiling Point (°C) | Key Advantages |
|---|---|---|---|
| Water | Universal | 100 | Non-toxic, non-flammable, inexpensive |
| Ethanol | Renewable (Bio-based) | 78 | Low toxicity, biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Biomass) | 80 | Higher stability than THF, forms azeotrope with water for easy removal |
| Cyrene™ | Renewable (Cellulose) | 227 | Biodegradable, low toxicity, viable NMP/DMF replacement dntb.gov.uanih.gov |
The catalyst system is equally important. While palladium is highly effective for Suzuki couplings, its cost and the potential for leaching into the final product are concerns. mdpi.com Green catalytic systems focus on using minimal amounts of the catalyst and ensuring its recyclability. This has led to the development of:
Heterogeneous Catalysts: Palladium nanoparticles supported on materials like chitosan, silica, or titanium dioxide can be easily filtered out of the reaction mixture and reused for multiple cycles with minimal loss of activity. mdpi.comacs.org
Recyclable Homogeneous Catalysts: Novel ligand design allows for homogeneous catalysts that can be recovered and reused, combining high activity with sustainability. acs.org
Alternative Metal Catalysts: Research into using more earth-abundant and less toxic metals like nickel or copper as catalysts for cross-coupling reactions is a key area of sustainable chemistry. mdpi.com
Waste Minimization and Process Intensification Strategies
Minimizing waste is a fundamental goal of green chemistry, encapsulated by the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product. google.com Strategies for waste minimization in the synthesis of biphenyl carboxylic acids are multifaceted. Using catalytic rather than stoichiometric amounts of reagents is the most direct approach. csus.edu For the Suzuki-Miyaura reaction, this means ensuring the palladium catalyst and ligands are used in minimal quantities and are highly efficient.
Process intensification offers a paradigm shift from traditional batch manufacturing to more efficient, safer, and cleaner continuous flow processes. nih.gov In a continuous flow system, reactants are pumped through a reactor (e.g., a microchannel or packed bed reactor), where the reaction occurs. This approach offers several advantages:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times.
Improved Safety: The small volume of reactants present in the reactor at any given time minimizes the risks associated with hazardous materials or exothermic reactions.
Integration and Automation: Flow systems can easily integrate reaction, separation, and purification steps, leading to a more streamlined and less wasteful process.
The synthesis of biphenyls has been successfully demonstrated in continuous flow systems, paving the way for a more sustainable production of compounds like this compound. acs.orgnih.gov
Hydrothermal Synthesis (HTS) as an Eco-Friendly Approach
Hydrothermal synthesis (HTS) utilizes water at elevated temperatures (typically 100-375°C) and pressures as the reaction medium. nih.gov Under these subcritical conditions, the properties of water change dramatically; its dielectric constant decreases, making it an effective solvent for nonpolar organic molecules, while its ionic product increases, allowing it to act as both an acid and a base catalyst. nih.gov
HTS presents a compelling green alternative for synthesizing biphenyl carboxylic acids, as it eliminates the need for organic solvents. Research has shown that various organic syntheses, including the formation of amides and quinoxalines, can be performed efficiently under hydrothermal conditions. dntb.gov.uanih.govresearchgate.net
A key challenge when applying HTS to the synthesis of aromatic carboxylic acids is the potential for decarboxylation at high temperatures. nist.govresearchgate.net Studies have shown that the stability of aromatic acids in hot water varies, with some compounds undergoing significant decarboxylation above 300°C. google.comresearchgate.netnumberanalytics.com Therefore, for a successful hydrothermal synthesis of this compound, reaction parameters such as temperature and time would need to be carefully optimized to favor the desired coupling reaction while minimizing the unwanted loss of the carboxylic acid group. dntb.gov.uaresearchgate.net
Mechanochemical and Photoredox Catalysis in Sustainable Synthesis
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent. researchgate.net This solvent-free approach is inherently green and has been successfully applied to a variety of transformations, including Suzuki-Miyaura cross-couplings. researchgate.netchemistryworld.com The mechanochemical synthesis of biphenyls avoids the use of bulk solvents, reduces waste from workup procedures, and can sometimes lead to different reactivity or product selectivity compared to solution-based methods. This technique holds significant promise for the clean, scalable production of biphenyl carboxylic acids.
Photoredox catalysis uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways. researchgate.netresearchgate.net This mild and energy-efficient approach has emerged as a powerful tool in modern organic synthesis. For the synthesis of biaryls, photoredox catalysis offers novel routes that can complement traditional cross-coupling. For instance, aryl radicals can be generated from abundant and inexpensive aryl carboxylic acids via photoredox-catalyzed decarboxylation. researchgate.netacs.org These radicals can then be used in C-C bond-forming reactions. This strategy provides an alternative pathway that avoids the pre-functionalized organometallic reagents required in many traditional cross-coupling reactions, thereby offering a potentially more direct and sustainable route to compounds like this compound. researchgate.netmdpi.com
Based on the comprehensive search conducted, there is a significant lack of specific research data and detailed findings exclusively for the chemical compound “this compound.” The available information is limited to basic chemical identifiers and properties. Consequently, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline, which requires in-depth research findings for each section.
Therefore, this article cannot be generated at this time.
Q & A
Basic: What are the recommended synthetic routes for preparing 2',3'-Dimethoxybiphenyl-3-carboxylic acid?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-methoxy-2-methoxyphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromo-benzoic acid methyl ester). Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF/water (1:1) at 80°C for 12–24 hours are typical. Post-coupling, hydrolysis of the methyl ester using LiOH in THF/H₂O yields the carboxylic acid .
Key Considerations:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify intermediates via column chromatography (silica gel, gradient elution).
Basic: How can NMR spectroscopy distinguish between positional isomers of methoxy groups in this compound?
Methodological Answer:
1H NMR analysis focuses on splitting patterns and coupling constants:
- Methoxy groups : Singlets at δ 3.7–3.9 ppm (integrating for 6H total).
- Aromatic protons : Ortho-substituted methoxy groups (2' and 3') show distinct splitting due to dihedral angles. For example, the 3'-methoxy proton may exhibit a doublet of doublets (J = 8.5 Hz, 2.3 Hz) .
Validation:
Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Advanced: How can researchers optimize regioselectivity in methoxy-substituted biphenyl synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Precursor design : Use directing groups (e.g., esters) to control coupling positions.
- Catalytic systems : Pd(OAc)₂ with SPhos ligand enhances selectivity for sterically hindered positions .
- Reaction conditions : Lower temperatures (60°C) and longer reaction times (48 hours) improve yield of desired regioisomer.
Troubleshooting:
If undesired isomers form, employ orthogonal protection (e.g., tert-butyl groups) for methoxy substituents during synthesis .
Basic: What are the solubility properties of this compound, and how do they affect experimental design?
Methodological Answer:
- Solubility : Poor in water; soluble in DMSO, DMF, and THF.
- Experimental Impact :
Advanced: How can computational modeling aid in predicting the compound’s reactivity or interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- MD Simulations : Assess stability in solvent environments (e.g., water, lipid bilayers) using GROMACS .
Validation:
Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How to resolve contradictions in spectroscopic data (e.g., conflicting NMR or MS results)?
Methodological Answer:
Cross-validate techniques :
- Combine 1H NMR, 13C NMR, and HRMS. For example, a molecular ion peak at m/z 274.12 [M+H]+ confirms molecular weight (C₁₅H₁₄O₄).
Isotopic labeling : Synthesize deuterated analogs to assign ambiguous peaks.
X-ray crystallography : Resolve structural ambiguities by determining crystal structure .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
pH Stability Study :
- Prepare solutions in buffers (pH 2–12).
- Monitor degradation via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) at 254 nm.
Thermal Stability :
- Use TGA/DSC to determine decomposition temperatures.
- Store samples at 4°C, 25°C, and 40°C for 4 weeks; analyze monthly by LC-MS .
Basic: What chromatographic methods are effective for purity analysis?
Methodological Answer:
- HPLC : C18 column, mobile phase: 0.1% TFA in water (A) and acetonitrile (B). Gradient: 20% B to 90% B over 20 minutes. Retention time ~12.5 minutes .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7). Visualize under UV 254 nm (Rf ≈ 0.4).
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Catalyst optimization : Use Pd/C instead of homogeneous catalysts for easier removal.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing dimerization byproducts.
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by activated charcoal treatment removes Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
